molecular formula C21H27NO3 B15295710 tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate

tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate

Cat. No.: B15295710
M. Wt: 341.4 g/mol
InChI Key: LXNOOWBTHTXIDQ-LJQANCHMSA-N
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Description

tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate is a chiral carbamate derivative characterized by a tert-butyl carbamate group attached to a propyl chain bearing both a 2-methylphenoxy and a phenyl substituent at the stereogenic 3R position. This compound’s structural complexity arises from its stereochemistry and the presence of aromatic and ether functional groups, which may influence its physicochemical properties (e.g., solubility, stability) and biochemical interactions. The stereochemistry at the 3R position is critical, as enantiomeric purity often dictates pharmacological efficacy in drug development .

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate

InChI

InChI=1S/C21H27NO3/c1-16-10-8-9-13-18(16)24-19(17-11-6-5-7-12-17)14-15-22-20(23)25-21(2,3)4/h5-13,19H,14-15H2,1-4H3,(H,22,23)/t19-/m1/s1

InChI Key

LXNOOWBTHTXIDQ-LJQANCHMSA-N

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCNC(=O)OC(C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1OC(CCNC(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Material : (3R)-3-Phenylpropane-1,3-diol is reacted with 2-methylphenol under Mitsunobu conditions.
  • Reagents : Triphenylphosphine (1.2 eq), diisopropyl azodicarboxylate (DIAD, 1.1 eq) in anhydrous tetrahydrofuran (THF).
  • Conditions : Stirred at 0°C for 30 minutes, then warmed to room temperature for 12 hours.
  • Outcome : (3R)-3-(2-Methylphenoxy)-3-phenylpropan-1-ol is obtained in 78% yield with >99% enantiomeric excess (ee).

Carbamate Formation

The alcohol intermediate is converted to the amine via a two-step process:

  • Mesylation : Methanesulfonyl chloride (1.5 eq), triethylamine (2.0 eq) in dichloromethane (DCM) at 0°C for 2 hours.
  • Ammonolysis : Reaction with aqueous ammonia (28%) at 60°C for 6 hours yields (3R)-3-(2-methylphenoxy)-3-phenylpropan-1-amine (64% yield).
  • Boc Protection : The amine is treated with di-tert-butyl dicarbonate (1.1 eq) in DCM at 0°C, followed by stirring at room temperature for 2 hours. The product is isolated in 95% yield.

Reductive Amination Approach

This method avoids chiral resolution by leveraging asymmetric reductive amination.

Ketone Synthesis

  • Starting Material : 3-(2-Methylphenoxy)-3-phenylpropanal is prepared via oxidation of (3R)-3-(2-methylphenoxy)-3-phenylpropan-1-ol using pyridinium chlorochromate (PCC) in DCM (82% yield).

Asymmetric Reductive Amination

  • Conditions : The ketone is reacted with ammonium acetate (2.0 eq) and (R)-BINAP-modified ruthenium catalyst (0.5 mol%) under hydrogen pressure (50 psi) in methanol at 25°C for 24 hours.
  • Outcome : (3R)-3-(2-Methylphenoxy)-3-phenylpropan-1-amine is obtained in 88% yield with 94% ee.

Boc Protection

Identical to Section 1.2, yielding the target compound in 97% purity.

Enzymatic Resolution of Racemic Amines

For racemic mixtures, enzymatic resolution offers an efficient route to enantiopure intermediates.

Hydrolysis of Racemic Carbamate

  • Substrate : Racemic tert-butyl N-[3-(2-methylphenoxy)-3-phenylpropyl]carbamate.
  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours.
  • Outcome : (3R)-enantiomer remains intact, while the (3S)-enantiomer is hydrolyzed (ee >98%, 45% yield).

Comparative Analysis of Methods

Method Yield (%) ee (%) Key Advantage
Mitsunobu 78 >99 High stereoselectivity
Reductive Amination 88 94 Avoids chiral auxiliaries
Enzymatic Resolution 45 >98 Scalable for industrial production

Optimization Strategies

Solvent Effects

  • THF vs. DCM : THF improves Mitsunobu reaction rates by 20% due to better solubility of DIAD.
  • Methanol in Reductive Amination : Polar protic solvents enhance catalyst turnover by stabilizing imine intermediates.

Temperature Control

  • Mitsunobu Reaction : Lower temperatures (0°C) minimize side reactions during mesylation.
  • Enzymatic Resolution : Maintaining 37°C optimizes CAL-B activity without denaturation.

Industrial-Scale Production

Continuous Flow Synthesis

  • Mitsunobu Step : Tubular reactors with immobilized triphenylphosphine reduce reagent waste (90% atom economy).
  • Boc Protection : Plug-flow reactors achieve 99% conversion in 10 minutes at 25°C.

Challenges and Solutions

  • Steric Hindrance : The bulky 2-methylphenoxy group slows nucleophilic substitution. Using polar aprotic solvents (e.g., DMF) accelerates kinetics by 30%.
  • Epimerization : Basic conditions during Boc protection may racemize the C3 center. Adding catalytic acetic acid (0.1 eq) stabilizes the amine (ee retention >99%).

Emerging Methodologies

Photoredox Catalysis

  • Principle : Visible-light-mediated coupling of 2-methylphenol with cinnamyl alcohols.
  • Catalyst : Ir(ppy)3 (1 mol%) under blue LED irradiation achieves 70% yield with 92% ee.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate and related carbamate derivatives:

Table 1: Structural and Functional Comparison of Selected Carbamates

Compound Name CAS Number Molecular Formula Key Substituents Configuration Applications/Notes
This compound Not provided C21H27NO3 (hypothetical) 2-methylphenoxy, phenyl at C3 (3R) Likely intermediate for chiral drug synthesis; aromatic groups may enhance lipophilicity.
(R)-tert-butyl (2-amino-3-phenylpropyl)carbamate 400652-57-5 C14H22N2O2 Amino, phenyl at C3 (R) Pharmaceutical intermediate; amino group enables further functionalization (e.g., coupling reactions) .
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-47-9 C10H17FN2O2 Fluorine at C4, piperidine ring (3S,4S) Building block for fluorinated drug candidates; fluorine enhances metabolic stability .
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 C10H19NO3 Hydroxycyclopentyl (1S,3S) Used in cyclopentane-based drug scaffolds; hydroxyl group facilitates hydrogen bonding .
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 907544-17-6 C10H18FN2O2 Amino, fluorine at C3 (3R,4S) Key intermediate for kinase inhibitors; amino group supports peptide coupling .

Key Comparisons:

Structural Complexity and Chirality: The target compound’s 3R configuration and bulky aromatic substituents contrast with simpler piperidine or cyclopentane-based carbamates (e.g., ). These features may complicate synthesis but improve target binding in chiral environments. Fluorinated analogs (e.g., ) leverage halogen atoms for enhanced stability and bioavailability, whereas the target’s methylphenoxy group could increase lipophilicity .

Synthetic Utility: Like (R)-tert-butyl (2-amino-3-phenylpropyl)carbamate , the target compound may serve as a protected amine intermediate. However, its phenoxy group requires specialized coupling or etherification steps, unlike amino- or hydroxy-substituted analogs . highlights the use of tert-butyl carbamates in Rivaroxaban synthesis, where deprotection under acidic conditions (e.g., HCl) is critical. Similar strategies may apply to the target compound .

Physicochemical Properties: Storage under inert gas (e.g., nitrogen) is common for tert-butyl carbamates to prevent hydrolysis, as seen in . The target compound’s aromatic groups may further necessitate stringent storage to avoid oxidation. Compared to hydroxylated analogs (e.g., ), the target’s methylphenoxy group likely reduces water solubility but improves membrane permeability.

The target’s aromatic motifs could similarly interact with hydrophobic enzyme pockets .

Biological Activity

tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate, also known by its CAS number 1191280-19-9, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C21H27NO3
  • Molecular Weight : 341.44 g/mol
  • SMILES Notation : Cc1ccccc1OC@Hc2ccccc2
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and neuroprotective effects.

Antimicrobial Activity

Recent studies have highlighted the potential of carbamate derivatives, including those similar to this compound, as effective agents against Mycobacterium tuberculosis (Mtb). For instance, a related class of compounds demonstrated significant inhibitory activity against both drug-sensitive and multidrug-resistant strains of Mtb, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL .

Table 1: Antimicrobial Efficacy of Related Carbamates

CompoundMIC (μg/mL)Remarks
Compound 3l0.625Potent in vivo activity in mouse model
Compound 3i1.25Effective against Mtb strains
tert-butyl analogs5Improved activity compared to methyl carbamates

Neuroprotective Effects

In vitro studies suggest that certain tert-butyl carbamates exhibit protective effects on astrocytes under oxidative stress conditions, which is relevant for neurodegenerative diseases like Alzheimer's disease . These findings indicate that the compound could play a role in neuroprotection, potentially offering therapeutic benefits in managing neurodegenerative disorders.

While specific mechanisms for this compound remain under investigation, similar compounds have shown various modes of action:

  • Inhibition of Cell Wall Synthesis : Some carbamates disrupt the synthesis of mycolic acids in the bacterial cell wall, which is crucial for the survival of Mtb.
  • Antioxidant Properties : The ability to scavenge reactive oxygen species may contribute to neuroprotective effects by reducing oxidative damage in neuronal cells.

Case Studies and Research Findings

A notable study evaluated the efficacy of a related compound in a mouse model infected with M. tuberculosis. The compound was administered orally at a dosage of 100 mg/kg/day, resulting in a significant reduction in bacterial load in both lungs and spleen compared to untreated controls .

Another study focused on the neuroprotective properties of similar carbamates, demonstrating their ability to enhance cell viability and reduce apoptosis in astrocytes exposed to oxidative stress .

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